N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide
Description
N-methyl-3-(trifluoromethyl)bicyclo[111]pentane-1-carboxamide is a compound with a unique bicyclic structure It is characterized by the presence of a trifluoromethyl group and a carboxamide functional group attached to a bicyclo[111]pentane core
Properties
Molecular Formula |
C8H10F3NO |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide |
InChI |
InChI=1S/C8H10F3NO/c1-12-5(13)6-2-7(3-6,4-6)8(9,10)11/h2-4H2,1H3,(H,12,13) |
InChI Key |
LYPIWCYUMRFNEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C12CC(C1)(C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(trifluoromethyl)bicyclo[111]pentane-1-carboxamide typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl and carboxamide groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives such as:
- N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-propanenitrile
Uniqueness
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide stands out due to its specific combination of functional groups, which impart unique chemical and biological properties. The presence of both the trifluoromethyl and carboxamide groups enhances its potential as a versatile building block in synthetic chemistry and as a candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
